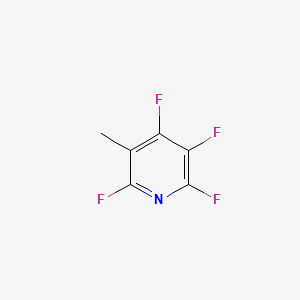
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate typically involves the protection of the amino group of N-methylglycine with the Fmoc group. This can be achieved through the reaction of N-methylglycine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used to activate carboxylic acids for peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine, which can further react to form peptides.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, and longer peptide chains.
科学研究应用
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
作用机制
The primary function of EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed to yield the free amine, which can then participate in further reactions or be used in biological assays.
相似化合物的比较
EthylN-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methylglycinate is similar to other Fmoc-protected amino acids, such as:
- Fmoc-L-phenylalanine
- Fmoc-L-tryptophan
- Fmoc-L-threonine
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes an N-methylglycine moiety. This structural feature can impart distinct properties to the peptides synthesized using this compound, such as increased stability or altered biological activity.
Conclusion
This compound is a valuable compound in the field of peptide synthesis, offering stability and ease of use. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for scientific research and development.
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
ethyl 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate |
InChI |
InChI=1S/C20H21NO4/c1-3-24-19(22)12-21(2)20(23)25-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,3,12-13H2,1-2H3 |
InChI 键 |
SRKHKUCGFFETRZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)





![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
